(E)-2-((phenyl(tosylimino)methyl)thio)benzoic acid
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Overview
Description
(E)-2-((phenyl(tosylimino)methyl)thio)benzoic acid is an organic compound characterized by its complex structure, which includes a benzoic acid moiety, a phenyl group, and a tosylimino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-((phenyl(tosylimino)methyl)thio)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Tosylimino Intermediate: The reaction begins with the formation of a tosylimino intermediate. This is achieved by reacting tosyl chloride with an amine to form the tosylimino group.
Thioether Formation: The next step involves the introduction of the thioether linkage. This can be done by reacting the tosylimino intermediate with a thiol compound.
Coupling with Benzoic Acid: Finally, the thioether intermediate is coupled with a benzoic acid derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-2-((phenyl(tosylimino)methyl)thio)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the tosylimino group to an amine.
Substitution: The phenyl and tosylimino groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In organic synthesis, (E)-2-((phenyl(tosylimino)methyl)thio)benzoic acid can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be screened for various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Medicine
In medicinal chemistry, derivatives of this compound may be investigated for therapeutic applications. Its structural features could be optimized to enhance efficacy and reduce toxicity.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or functionality.
Mechanism of Action
The mechanism by which (E)-2-((phenyl(tosylimino)methyl)thio)benzoic acid exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
(E)-2-((phenyl(imino)methyl)thio)benzoic acid: Lacks the tosyl group, which may affect its reactivity and biological activity.
(E)-2-((phenyl(tosylimino)methyl)thio)acetic acid: Similar structure but with an acetic acid moiety instead of benzoic acid.
(E)-2-((phenyl(tosylimino)methyl)thio)benzonitrile: Contains a nitrile group, which could influence its chemical properties and applications.
Uniqueness
(E)-2-((phenyl(tosylimino)methyl)thio)benzoic acid is unique due to the presence of both the tosylimino and thioether groups, which confer distinct chemical and biological properties. These features make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-[(E)-N-(4-methylphenyl)sulfonyl-C-phenylcarbonimidoyl]sulfanylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4S2/c1-15-11-13-17(14-12-15)28(25,26)22-20(16-7-3-2-4-8-16)27-19-10-6-5-9-18(19)21(23)24/h2-14H,1H3,(H,23,24)/b22-20+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPPBCOQOOMBEU-LSDHQDQOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)SC3=CC=CC=C3C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(\C2=CC=CC=C2)/SC3=CC=CC=C3C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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